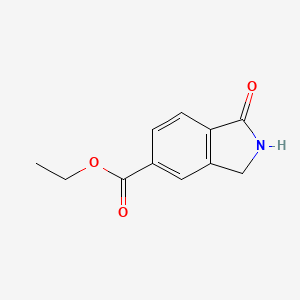

Ethyl 1-oxoisoindoline-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 1-oxoisoindoline-5-carboxylate is a heterocyclic compound that belongs to the class of isoindolinones. This compound is characterized by its unique structure, which includes an ethyl ester group attached to the 5-position of the isoindoline ring. Isoindolinones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-oxoisoindoline-5-carboxylate typically involves the reaction of 2-formylbenzoic acid with an amine and an isocyanide through the Ugi reaction . This multicomponent reaction is efficient and provides a straightforward route to the desired product. The reaction conditions generally include the use of a solvent such as methanol or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using the same Ugi reaction. The process involves the careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-oxoisoindoline-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.

Major Products:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted isoindolinone derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly acetylcholinesterase inhibitors.

Medicine: Explored for its potential therapeutic applications, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 1-oxoisoindoline-5-carboxylate involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can have therapeutic effects in conditions such as Alzheimer’s disease .

Comparison with Similar Compounds

Ethyl 1-oxoisoindoline-5-carboxylate can be compared with other isoindolinone derivatives:

Similar Compounds: Isoindolinone, oxoisoindoline, and other substituted isoindolinones.

Uniqueness: The presence of the ethyl ester group at the 5-position provides unique chemical properties and biological activities compared to other isoindolinone derivatives. This structural feature enhances its potential as a versatile building block in synthetic chemistry and its therapeutic applications.

Biological Activity

Ethyl 1-oxoisoindoline-5-carboxylate (EIOC) is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article summarizes the current understanding of its biological activity, including antioxidant properties, potential therapeutic applications, and synthesis methods.

EIOC can be synthesized through various methods, including microwave-assisted synthesis and Ugi reactions. The synthesis typically involves the reaction of isoindoline derivatives with carboxylic acids or their derivatives. For example, microwave-assisted techniques have been shown to yield high purity and efficiency in producing isoindolinone derivatives, which are precursors to EIOC .

Case Studies

Case Study 1: Antioxidant Evaluation

In a comparative study, several 3-oxoisoindoline derivatives were synthesized and tested for their antioxidant activity. The results indicated that compounds with electron-donating substituents displayed enhanced scavenging abilities against DPPH radicals compared to those with electron-withdrawing groups. This highlights the importance of structural modifications in enhancing the biological activity of isoindoline derivatives .

Case Study 2: Anti-Tubercular Activity

A library of ethyl isoxazole derivatives was screened for anti-tubercular activity, revealing several candidates with low MIC values against Mtb strains. The most potent compound exhibited an MIC of 0.25 µg/mL against drug-resistant strains, suggesting that similar structural motifs in EIOC could lead to significant anti-tubercular activity .

Structure-Activity Relationship (SAR)

Understanding the SAR of EIOC is crucial for optimizing its biological activity. The presence of specific functional groups significantly influences its pharmacological profile. For instance, modifications at the carboxylate position can enhance antioxidant properties or improve interactions with biological targets involved in inflammation and microbial resistance.

Data Tables

| Biological Activity | Tested Compound | Methodology | Results |

|---|---|---|---|

| Antioxidant | 3-Oxoisoindoline Derivatives | DPPH Scavenging Assay | Significant radical scavenging activity observed |

| Anti-Tubercular | Ethyl Isoxazole Derivatives | In Vitro Testing | MIC values as low as 0.25 µg/mL against drug-resistant Mtb |

| Anti-inflammatory | Isoindoline Derivatives | Cytokine Inhibition Assay | Inhibition of TNF-alpha production |

Properties

CAS No. |

1261788-26-4 |

|---|---|

Molecular Formula |

C11H11NO3 |

Molecular Weight |

205.21 g/mol |

IUPAC Name |

ethyl 1-oxo-2,3-dihydroisoindole-5-carboxylate |

InChI |

InChI=1S/C11H11NO3/c1-2-15-11(14)7-3-4-9-8(5-7)6-12-10(9)13/h3-5H,2,6H2,1H3,(H,12,13) |

InChI Key |

MHWHNEQJVYCFBK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)C(=O)NC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.